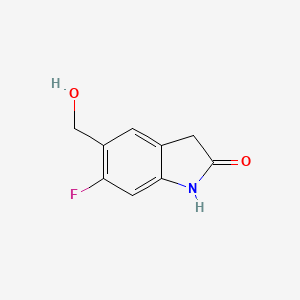
3-Methyl-2-methylene-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-methylene-1-butanol is an organic compound with the molecular formula C6H12O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a methylene group. This compound is known for its unique structure, which includes a methylene group adjacent to a methyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-2-methylene-1-butanol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-methyl-1-butene. This method includes the addition of borane (BH3) to the double bond of 3-methyl-1-butene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
-
Hydroboration: : [ \text{3-Methyl-1-butene} + \text{BH}_3 \rightarrow \text{Organoborane intermediate} ]
-
Oxidation: : [ \text{Organoborane intermediate} + \text{H}_2\text{O}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic hydrogenation of isoprene. This process involves the selective hydrogenation of isoprene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-methylene-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 3-Methyl-2-methylene-1-butanal, 3-Methyl-2-methylene-1-butanoic acid
Reduction: 3-Methyl-2-methylene-1-butane
Substitution: 3-Methyl-2-methylene-1-chlorobutane
Aplicaciones Científicas De Investigación
3-Methyl-2-methylene-1-butanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: this compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-methylene-1-butanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, making it a versatile molecule in biochemical processes. In enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-butanol:
2-Methyl-1-butanol: Another isomer with a different arrangement of the carbon chain.
3-Methyl-2-butanol: Similar but with a different position of the hydroxyl group.
Uniqueness
3-Methyl-2-methylene-1-butanol is unique due to the presence of both a methylene group and a hydroxyl group, which imparts distinct chemical reactivity and versatility in various applications. Its structure allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial processes.
Propiedades
Fórmula molecular |
C6H12O |
|---|---|
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
3-methyl-2-methylidenebutan-1-ol |
InChI |
InChI=1S/C6H12O/c1-5(2)6(3)4-7/h5,7H,3-4H2,1-2H3 |
Clave InChI |
OHCLSNSCCQEQTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide](/img/structure/B8484226.png)













